LogP Differential: Ortho-Nitro (2.04) vs. Para-Nitro (1.39) — A 0.65-Unit Lipophilicity Gap from a Single Supplier
When sourced from the same manufacturer (Fluorochem) under comparable analytical conditions, 4-[(2-nitrophenyl)amino]butanoic acid exhibits a measured LogP of 2.04, whereas its para-nitro regioisomer (CAS 87962-89-8) records a LogP of 1.39 . This represents a 0.65 log unit (approximately 4.5-fold) increase in octanol–water partition coefficient for the ortho-substituted compound. The difference originates from intramolecular hydrogen bonding between the ortho-nitro oxygen and the secondary amine proton, which partially masks the polar N–H and NO₂ groups, reducing aqueous solvation relative to the para isomer where such shielding is geometrically impossible [1].
| Evidence Dimension | LogP (octanol–water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.04 |
| Comparator Or Baseline | 4-[(4-nitrophenyl)amino]butanoic acid (para isomer, CAS 87962-89-8): LogP = 1.39 |
| Quantified Difference | ΔLogP = +0.65 (≈4.5× higher lipophilicity) |
| Conditions | Same supplier (Fluorochem); measured/computed LogP values from product datasheets F652594 and F652335 |
Why This Matters
A 0.65 LogP difference translates to markedly different pharmacokinetic partitioning, chromatographic retention (RP-HPLC), and passive membrane permeability — meaning the ortho and para isomers are not interchangeable in any assay or formulation where lipophilicity governs distribution.
- [1] Chemistry StackExchange (2018). Effect of nitro group basicity order of o, m and p nitroanilines — discussion of intramolecular H-bonding in ortho-nitroanilines. https://chemistry.stackexchange.com/questions/104713 (accessed Apr 2026). View Source
